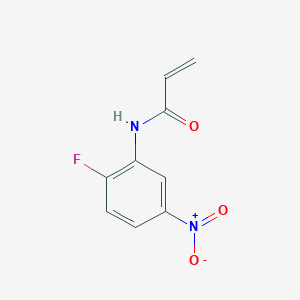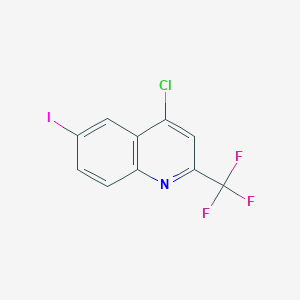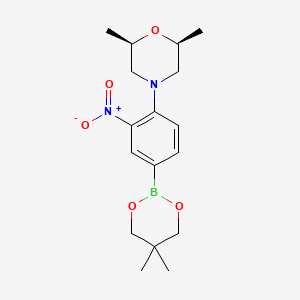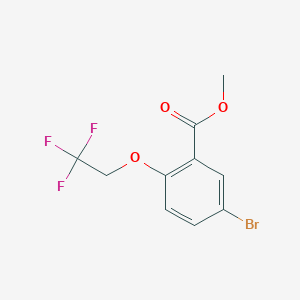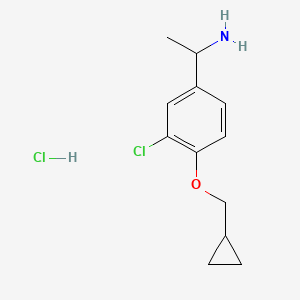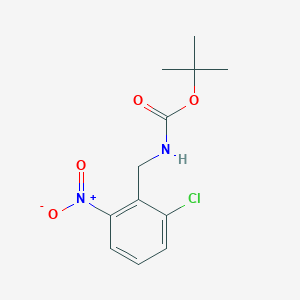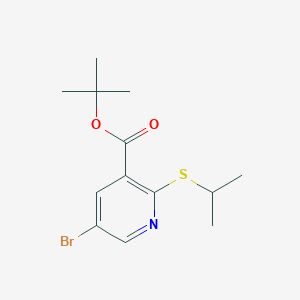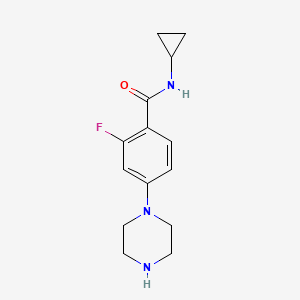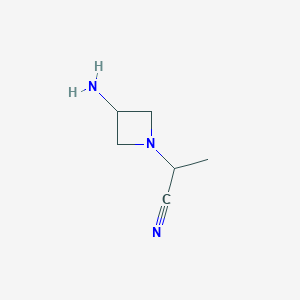
2-(3-氨基氮杂环丁烷-1-基)丙腈
描述
2-(3-Aminoazetidin-1-yl)propanenitrile is a chemical compound characterized by its unique structure, which includes an amino group attached to an azetidine ring and a nitrile group
科学研究应用
2-(3-Aminoazetidin-1-yl)propanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems and the development of new drugs.
Industry: The compound can be utilized in the production of materials and chemicals for industrial purposes.
作用机制
Target of Action
The primary target of 2-(3-Aminoazetidin-1-yl)propanenitrile is the histamine H3 receptor . Histamine H3 receptors are primarily found in the central nervous system and play a key role in neurotransmission .
Mode of Action
2-(3-Aminoazetidin-1-yl)propanenitrile interacts with its target, the histamine H3 receptor, as an agonist . This means it binds to the receptor and activates it, triggering a response. The binding mode of this compound indicates key interactions similar to those attained by histamine .
Biochemical Pathways
Upon activation of the histamine H3 receptor, 2-(3-Aminoazetidin-1-yl)propanenitrile affects the cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene pathway . This pathway is involved in various cellular processes, including the regulation of gene expression .
Pharmacokinetics
The key compound vuf16839, which is structurally similar, has been reported to have nanomolar on-target activity, weak activity on cytochrome p450 enzymes, and good metabolic stability
Result of Action
The activation of the histamine H3 receptor by 2-(3-Aminoazetidin-1-yl)propanenitrile can lead to various molecular and cellular effects. For instance, in vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect .
生化分析
Biochemical Properties
2-(3-Aminoazetidin-1-yl)propanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain histamine receptors, influencing their activity . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their function. This compound’s ability to form stable complexes with biomolecules underpins its potential as a therapeutic agent.
Cellular Effects
The effects of 2-(3-Aminoazetidin-1-yl)propanenitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-(3-Aminoazetidin-1-yl)propanenitrile exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist, depending on the target receptor or enzyme. For instance, it has been identified as a partial agonist for certain histamine receptors, where it binds to the receptor and induces a conformational change that activates the receptor . This binding interaction can lead to downstream effects such as enzyme inhibition or activation and changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-(3-Aminoazetidin-1-yl)propanenitrile vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . For instance, in studies involving mice, varying dosages of this compound have shown a range of effects from beneficial modulation of receptor activity to toxic impacts on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminoazetidin-1-yl)propanenitrile typically involves the reaction of 3-aminoazetidine with propanenitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include steps to minimize by-products and ensure the safety of the production environment.
化学反应分析
Types of Reactions: 2-(3-Aminoazetidin-1-yl)propanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
相似化合物的比较
2-(3-Aminoazetidin-1-yl)ethan-1-ol
2-(3-Aminoazetidin-1-yl)acetic acid
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2-(3-aminoazetidin-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(2-7)9-3-6(8)4-9/h5-6H,3-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCCCJYUZMSKPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,4-dichlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1490509.png)
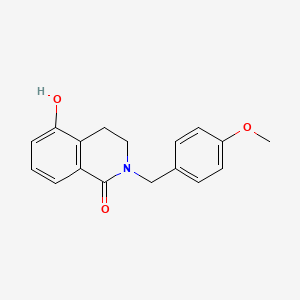
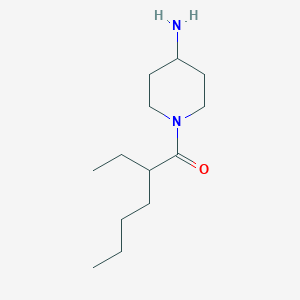
![5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1490516.png)

